3-Amino-4-fluorobenzenesulfonamide
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Overview
Description
3-Amino-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H7FN2O2S It is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzene ring, along with a sulfonamide group (-SO2NH2)
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3-amino-4-fluorobenzenesulfonamide belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This suggests that this compound may also target enzymes involved in the folic acid synthesis pathway.
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound might inhibit the enzymes involved in the synthesis of folic acid, thereby preventing the production of dna in bacteria .
Biochemical Pathways
Given its potential role as a sulfonamide, it is likely that it affects the folic acid synthesis pathway, leading to downstream effects on dna synthesis .
Pharmacokinetics
Its predicted density is 1523±006 g/cm3, and its predicted boiling point is 3916±520 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth by preventing dna synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluorobenzenesulfonamide typically involves the introduction of the amino and fluorine groups onto a benzene ring followed by the sulfonamide group. One common method includes the nitration of 4-fluorobenzenesulfonamide to introduce a nitro group, which is then reduced to an amino group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product’s purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzenesulfonamides, nitrobenzenes, and aminobenzenes, depending on the specific reaction pathway.
Scientific Research Applications
3-Amino-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Amino-3-fluorobenzenesulfonamide
- 3-Amino-4-chlorobenzenesulfonamide
- 3-Amino-4-methylbenzenesulfonamide
Comparison: Compared to its analogs, 3-Amino-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in reactions requiring high selectivity and specificity.
Properties
IUPAC Name |
3-amino-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVFOYIKSYHSDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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